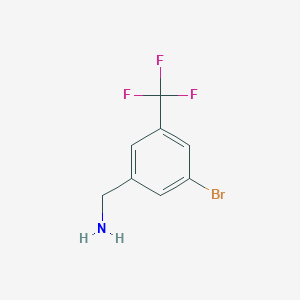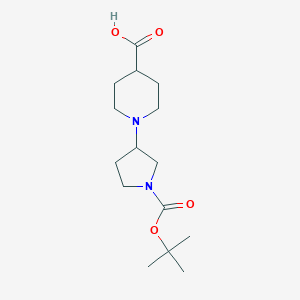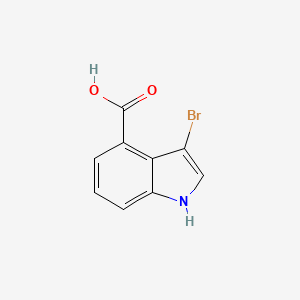
3-溴-1H-吲哚-4-羧酸
描述
3-Bromo-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒剂
3-溴-1H-吲哚-4-羧酸: 衍生物已被合成并测试其抗病毒特性。 例如,某些吲哚衍生物已显示出对甲型流感病毒和柯萨奇病毒 B4 的抑制活性 。吲哚核是这些化合物中的关键药效团,有助于其以高亲和力与病毒靶标结合并抑制复制。
抗 HIV 活性
吲哚衍生物也因其在治疗 HIV 中的潜力而得到探索。 具有吲哚碱基结构的化合物已被筛选,以测试其抑制急性感染细胞中 HIV-1 和 HIV-2 株复制的能力 。这些分子中吲哚环体系的存在对于其与病毒成分的相互作用至关重要。
抗癌应用
吲哚支架存在于许多具有抗癌活性的合成药物分子中。 研究人员一直对合成各种吲哚衍生物以筛选不同的药理活性(包括抗癌特性)感兴趣 。3-溴-1H-吲哚-4-羧酸可以作为合成这些生物活性化合物的先体。
抗菌特性
吲哚衍生物,包括那些源自3-溴-1H-吲哚-4-羧酸的衍生物,已被研究其抗菌活性。 这些化合物可以有效地对抗多种微生物,为治疗细菌感染提供潜在的用途 。
抗炎和抗氧化剂
已发现吲哚核具有抗炎和抗氧化活性。 这使得吲哚衍生物在开发针对炎症和氧化应激起重要作用的疾病的新治疗剂方面具有价值 。
神经保护作用
吲哚化合物已显示出作为神经保护剂的希望。 它们可能通过保护神经元免受损伤并支持神经功能,为神经退行性疾病提供治疗潜力 。
作用机制
- The primary target of 3-Bromo-1H-indole-4-carboxylic acid is likely a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives, in general, have been associated with various biological activities due to their interactions with receptors and enzymes .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been reported to impact pathways related to inflammation, cell proliferation, and signal transduction .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-1H-indole-4-carboxylic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 3-Bromo-1H-indole-4-carboxylic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is known to be produced by the degradation of tryptophan in higher plants . This suggests that 3-Bromo-1H-indole-4-carboxylic acid may be involved in similar metabolic pathways.
属性
IUPAC Name |
3-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJAAPJVSJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700192 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-26-2 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


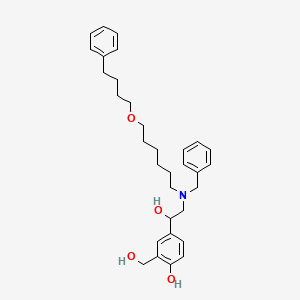
![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)
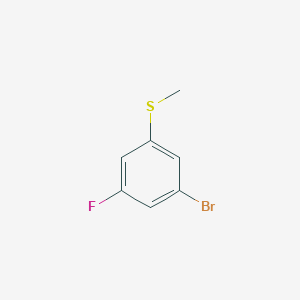

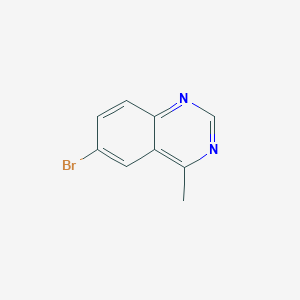
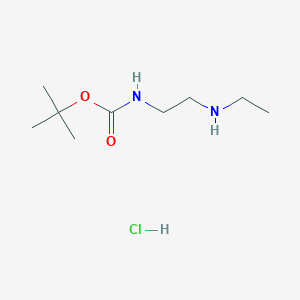
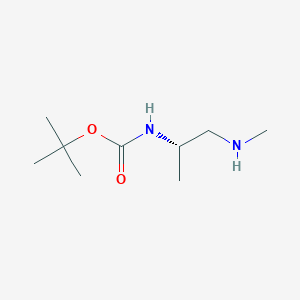
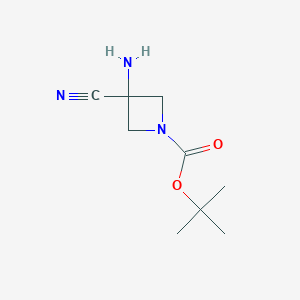
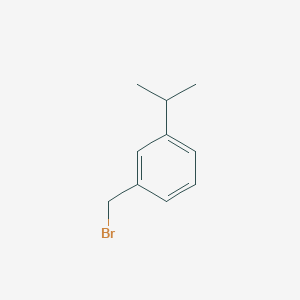
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
